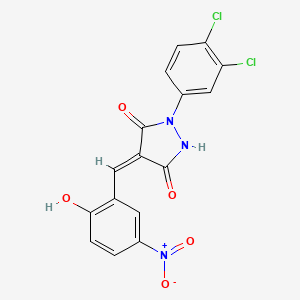
2-benzyl-4-methyl-1(2H)-phthalazinone
Übersicht
Beschreibung
2-benzyl-4-methyl-1(2H)-phthalazinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
2-benzyl-4-methyl-1(2H)-phthalazinone has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Moreover, it has been found to be a potent inhibitor of tubulin polymerization, making it a potential candidate for the treatment of cancer. Additionally, it has been reported to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-benzyl-4-methyl-1(2H)-phthalazinone involves its interaction with tubulin, which is a protein involved in cell division. It binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to the disruption of microtubule formation. This disruption of microtubule formation leads to the inhibition of cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit a neuroprotective effect. Moreover, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-benzyl-4-methyl-1(2H)-phthalazinone in lab experiments include its high yield of synthesis, potent activity against cancer cells, and neuroprotective effect. However, its limitations include its poor solubility in water, making it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-benzyl-4-methyl-1(2H)-phthalazinone. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of more efficient synthesis methods to improve the yield of the compound. Moreover, the investigation of its potential applications in combination therapy with other anticancer drugs could be another future direction.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown potential applications in medicinal chemistry. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule formation and ultimately resulting in cell death. It has been reported to exhibit various biochemical and physiological effects, including anticancer, antifungal, and antibacterial activities, as well as a neuroprotective effect. Although it has limitations, such as poor solubility in water, its potential applications in the treatment of various diseases make it a promising compound for further research.
Eigenschaften
IUPAC Name |
2-benzyl-4-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-14-9-5-6-10-15(14)16(19)18(17-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISDLQARHRQTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416971 | |
| Record name | CBMicro_025570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5580-07-4 | |
| Record name | CBMicro_025570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3869712.png)
![4-(methylthio)benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869723.png)
![1-benzoyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3869731.png)
![7-methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3869738.png)
![2-[({3-[({4-[(pentyloxy)carbonyl]phenyl}amino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3869750.png)

![{2-[(diethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B3869758.png)


![2-{[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]amino}ethanol](/img/structure/B3869778.png)
![4-[2-naphthyl(phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3869784.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3869790.png)
acetonitrile](/img/structure/B3869793.png)